Benzooxazole-2-carbaldehyde

説明

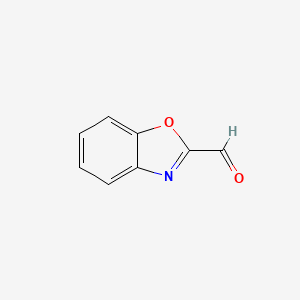

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXZBZOUCQAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403648 | |

| Record name | Benzooxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62667-25-8 | |

| Record name | Benzooxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzooxazole 2 Carbaldehyde and Its Derivatives

Strategies for Formyl Group Introduction at the C2-Position

The introduction of a formyl group onto the benzoxazole (B165842) ring at the C2 position can be achieved through either direct or indirect synthetic methods.

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the C2 carbon of a pre-formed benzoxazole ring. One such method is a modified Duff reaction. The Duff reaction is a formylation technique that typically uses hexamine as the formyl source for electron-rich aromatic compounds like phenols wikipedia.orgecu.edu. A key step in the synthesis of a formyl benzoxazole derivative has been reported through a Duff-modified functionalization protocol rsc.org. This approach leverages the electron-rich nature of the benzoxazole system to facilitate electrophilic substitution.

Other classical formylation methods for aromatic systems include the Vilsmeier-Haack and Reimer-Tiemann reactions. The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings chemistrysteps.comrsc.orgorganic-chemistry.orgijpcbs.comjk-sci.com. The Reimer-Tiemann reaction achieves ortho-formylation of phenols using chloroform in a basic solution mychemblog.comwikipedia.orgorganicreactions.orglscollege.ac.insynarchive.com. While these are powerful methods for aromatic formylation, their specific application for the direct C2-formylation of the parent benzoxazole ring to yield benzooxazole-2-carbaldehyde requires careful consideration of the substrate's reactivity and potential side reactions.

Indirect routes offer an alternative by first installing a precursor group at the C2 position, which is then chemically transformed into the desired aldehyde functionality.

One common indirect strategy involves the oxidation of a 2-methylbenzoxazole precursor. The methyl group at the C2 position can be selectively oxidized to a formyl group. A notable reagent for this transformation is selenium dioxide (SeO₂). The use of SeO₂ in the presence of tert-butyl hydroperoxide (TBHP) has been shown to facilitate the oxidation of activated methyl groups on N-heterocyclic compounds under milder conditions than SeO₂ alone, importantly avoiding over-oxidation to the carboxylic acid researchgate.net.

Another versatile indirect method is the reduction of a benzoxazole-2-carboxylic acid derivative, typically an ester. The synthesis of a benzoxazole methyl ester has been demonstrated through the reaction of 2-aminophenol (B121084) with thiourea, followed by reaction with methyl chloroacetate nih.gov. This ester can then be selectively reduced to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a widely used reducing agent for the partial reduction of esters to aldehydes, particularly at low temperatures to prevent further reduction to the alcohol quora.comlouisville.edustackexchange.comyoutube.comreddit.com. This two-step sequence—ester formation followed by controlled reduction—provides a reliable pathway to this compound.

Cyclization Reactions for Benzoxazole Ring Formation with C2-Functionality

This approach constructs the benzoxazole ring from acyclic precursors in a way that the C2 position is already functionalized with a formyl group or its synthetic equivalent.

A primary and traditional method for synthesizing the benzoxazole core is the condensation of 2-aminophenol with various carbonyl compounds, including aldehydes rsc.orgnih.govresearchgate.net. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration/oxidation to afford the aromatic benzoxazole ring system.

To improve reaction efficiency, yield, and conditions, a variety of catalysts have been developed. These catalysts facilitate the condensation and subsequent cyclization steps, often under milder conditions than non-catalyzed reactions.

Condensation Reactions Utilizing 2-Aminophenol and Aldehyde Precursors

Catalyst-Mediated Approaches

Metal-Catalyzed Systems (e.g., Palladium, Copper, Nickel)

Transition metal catalysts are highly effective in promoting the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.

Palladium-Catalyzed Systems

Palladium catalysts are well-established for their role in cross-coupling and condensation reactions. A one-pot synthesis of 2-phenylbenzoxazole has been achieved using a palladium-supported nanocatalyst in a reaction between 2-aminophenol and aldehydes with good to excellent yields nih.gov. Another method involves the palladium-catalyzed carbonylation and condensation of aromatic halides with o-aminophenols, which generates the 2-arylbenzoxazole structure in a single process scispace.comacs.org. These methods demonstrate the versatility of palladium in constructing the C2-aryl substituted benzoxazole core.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Palladium-supported [SMNP@GLP][Cl] nanocatalyst | 2-Aminophenol, Various Aldehydes | O₂, K₂CO₃, DMF, 80 °C, 18 h | 83-95 | nih.gov |

| Pd(OAc)₂/dppf | o-Aminophenol, Aryl Halide, CO | Base, Solvent | Good to Excellent | scispace.comacs.org |

Copper-Catalyzed Systems

Copper catalysts offer a cost-effective and efficient alternative for benzoxazole synthesis. The use of a Cu₂O catalyst for the reaction of 2-aminophenol and substituted aryl aldehydes in DMSO at room temperature has been reported to produce high yields of 2-substituted benzoxazoles nih.gov. Another effective system combines a Brønsted acid (like TsOH·H₂O) with copper iodide (CuI) to catalyze the cyclization of 2-aminophenols with β-diketones, which serve as aldehyde precursors, to yield various 2-substituted benzoxazoles organic-chemistry.orgacs.org. Copper(II) triflate has also been used to catalyze the hydroamination of alkynones with 2-aminophenol, leading to functionalized benzoxazoles nih.gov.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Cu₂O | 2-Aminophenol, Substituted Aryl Aldehydes | DMSO, Room Temp, 2-5 h | 70-95 | nih.gov |

| CuI / TsOH·H₂O | 2-Aminophenol, β-Diketones | CH₃CN, 80 °C, 16 h | 64-89 | organic-chemistry.orgacs.org |

| Cu(OTf)₂ | 2-Aminophenol, Alkynones | o-xylene, 120 °C, 19 h | Moderate to High | nih.gov |

Nickel-Catalyzed Systems

Nickel catalysis has emerged as a valuable tool in organic synthesis. Nickel(II) complexes of benzoyl hydrazones have been successfully used as catalysts for the synthesis of 2-aryl benzoxazoles via the intramolecular cyclization of 2-aminophenol and aromatic aldehydes nih.gov. This method is noted for its high yields with a low catalyst loading. Furthermore, nickel-catalyzed direct C-H functionalization, such as amination at the C2 position, highlights the ability of nickel to activate the benzoxazole core for substitution, suggesting its potential in other C-H functionalization reactions that could lead to aldehyde precursors researchgate.net.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Nickel(II) complexes of benzoyl hydrazones | 2-Aminophenol, Aromatic Aldehydes | K₂CO₃, DMF, 80 °C, 3-4 h | 87-94 | nih.gov |

| Ni(OAc)₂·4H₂O | Benzoxazole, Secondary Amines (for C-H amination) | TBHP, Acid, 70 °C, 12 h | Moderate to Good | researchgate.net |

Nanocatalyst Applications (e.g., Fe3O4@SiO2-SO3H, Calcium-Zincate)

Nanocatalysts have emerged as highly efficient and reusable alternatives in organic synthesis due to their high surface area and unique catalytic properties.

One prominent example is the use of sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H) as a solid acid magnetic nanocatalyst. nih.govresearchgate.net This heterogeneous catalyst has been successfully employed in the solvent-free synthesis of 2-arylbenzoxazoles through the condensation reaction of 2-aminophenol with various aromatic aldehydes. nih.govresearchgate.net The optimal conditions for this reaction were found to be solvent-free at a temperature of 50°C. nih.govresearchgate.net A key advantage of this method is the simple magnetic separation of the catalyst, which can be recycled and reused multiple times without a significant loss of its catalytic activity. nih.gov This approach is noted for its high efficiency, reduced reaction times, and environmentally friendly characteristics. researchgate.net

Another notable nanocatalyst is Calcium-Zincate (CaZnO2), which is recognized as a cost-effective and reusable catalyst. researchgate.net While its application has been demonstrated in the synthesis of related heterocyclic compounds like 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives, the principles are applicable to benzoxazole synthesis. researchgate.net The CaZnO2 nanoparticles are prepared by dissolving stoichiometric amounts of calcium nitrate and zinc nitrate with a propellant in water, followed by heating in a muffle furnace. researchgate.net The catalyst exhibits consistent and durable activity over several reaction cycles, highlighting its potential in sustainable chemical manufacturing. researchgate.net

Table 1: Performance of Nanocatalysts in Benzoxazole & Derivative Synthesis

| Catalyst | Reactants | Conditions | Yield | Key Advantages | Reference |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | High | Environmentally friendly, simple magnetic separation, reusable | nih.govresearchgate.net |

| Calcium-Zincate (CaZnO2) | 2-Aminobenzenethiol, 5-Phenylisoxazole-3-carbaldehydes | Ethanol | Satisfactory | Cost-effective, reusable, mild conditions | researchgate.net |

Ionic Liquid Catalysis

Ionic liquids (ILs) have gained traction as green catalysts and solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.net Brønsted acidic ionic liquids (BAILs) have proven particularly effective. A reusable Brønsted acidic ionic liquid gel, formed by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate, serves as an efficient heterogeneous catalyst for synthesizing benzoxazoles. researchgate.netwikipedia.org This reaction, involving the condensation of 2-aminophenol and aldehydes, proceeds under solvent-free conditions at 130°C, achieving high yields of 85–98%. researchgate.net The catalyst can be easily recovered by centrifugation and reused for up to five consecutive runs without significant loss of activity. researchgate.netresearchgate.net

In another approach, a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) catalyzes the condensation of 2-aminophenol and aldehydes. researchgate.net This method utilizes solvent-free conditions with sonication at 70°C for 30 minutes, resulting in moderate to high yields. researchgate.netnih.gov The key benefits include the reusability of the magnetic catalyst, easy workup, and short reaction times. researchgate.net Furthermore, heterocyclic ionic liquids like 1-butylpyridinium iodide have been used to catalyze the direct oxidative amination of benzoxazoles at room temperature, yielding 2-aminobenzoxazoles in good to excellent yields. researchgate.net

Table 2: Ionic Liquid-Catalyzed Synthesis of Benzoxazoles

| Catalyst | Type | Conditions | Yield | Reusability | Reference |

| BAIL gel | Brønsted Acidic | Solvent-free, 130°C, 5h | 85-98% | Up to 5 runs | researchgate.netresearchgate.net |

| LAIL@MNP | Lewis Acidic | Solvent-free, sonication, 70°C, 30 min | Moderate to High | Yes (magnetic) | researchgate.netnih.gov |

| [BPy]I | Heterocyclic | Room temperature, CH3CN | Up to 97% | At least 4 cycles | researchgate.net |

Acidic Catalysis (e.g., Brønsted, Lewis Acids, Fluorophosphoric Acid)

Conventional and novel acid catalysts are widely used to promote the cyclization reaction required for benzoxazole formation.

Fluorophosphoric acid has been identified as a highly effective and inexpensive acid catalyst for this transformation. researchgate.netslideshare.net The synthesis of benzoxazole derivatives from 2-aminophenol and various aldehydes can be efficiently carried out using just 5 mol% of fluorophosphoric acid in ethanol at room temperature. slideshare.net This protocol is distinguished by its short reaction times, simple work-up procedure, and high yields. slideshare.net

The combination of Brønsted acids and Lewis acids has also been explored. For instance, a dual Brønsted and Lewis acidic catalyst (Hf-BTC) was used to synthesize 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride under microwave irradiation. researchgate.net Similarly, a combination of a Brønsted acid and Copper Iodide (CuI) effectively catalyzes the cyclization of 2-aminophenols with β-diketones to form 2-substituted benzoxazoles. However, it has been noted that in some solvent-free screenings, traditional Brønsted and Lewis acids alone showed lower catalytic activities compared to more advanced systems like ionic liquid gels. researchgate.netwikipedia.org

Solvent-Free and Green Chemistry Protocols

Adherence to green chemistry principles is a major driver in the development of new synthetic methods. Many of the advanced catalytic methods described above incorporate solvent-free conditions. The use of nanocatalysts like Fe3O4@SiO2-SO3H and ionic liquid gels allows for efficient reactions without the need for volatile organic solvents. nih.govresearchgate.netresearchgate.net

Another green technique is the grindstone method, which involves the mechanical grinding of reactants in a mortar and pestle. researchgate.net This solvent-free, room-temperature approach, using catalysts such as Strontium Carbonate (SrCO3) or potassium-ferrocyanide, can produce benzoxazole derivatives in high yields (87-96%) in exceptionally short reaction times (less than 20 minutes). researchgate.net The use of polyethylene glycol (PEG 400) as a recyclable, non-toxic green solvent also represents an environmentally benign procedure for benzoxazole synthesis, offering mild reaction conditions and an easy workup. These protocols are characterized by their operational simplicity, high atom economy, and reduced environmental footprint. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating. The synthesis of benzoxazoles from 2-aminophenol and precursors like aldehydes or carboxylic acids is well-suited to this technique.

Several catalytic systems have been optimized for microwave conditions. For example, a dual acidic (Hf-BTC) catalyst was used under solvent-free microwave irradiation to afford benzoxazole derivatives in 15 minutes. researchgate.net Another green approach combines microwave heating with a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst, which promotes rapid heat transfer and results in excellent product conversion. This catalyst can also be recovered and reused. Furthermore, microwave-assisted condensation using iodine as an oxidant under solvent-free conditions has been shown to produce 2,5-disubstituted benzoxazoles in good yields (67-90%).

Mitsunobu Reaction in Benzoxazole-2-carboxylate Synthesis and Related Derivatives

The Mitsunobu reaction is a versatile dehydrative redox condensation that allows for the conversion of primary and secondary alcohols into a variety of other functional groups with a characteristic inversion of stereochemistry. This reaction typically involves an alcohol, an acidic pronucleophile, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

In the context of benzoxazole synthesis, the Mitsunobu reaction has been specifically applied to create derivatives bearing an ester group at the C-2 position. In a one-pot protocol, ethyl-oxalamide derivatives of 2-aminophenol undergo an intramolecular cyclization under mild Mitsunobu conditions (DEAD and PPh3). The reaction mechanism involves the activation of a hydroxyl group by the PPh3-DEAD complex, followed by an intramolecular nucleophilic attack to form the five-membered benzoxazole ring, yielding the desired benzoxazole-2-carboxylate derivatives. This methodology is also utilized in the synthesis of chiral benzoxazoles.

Pinner Condensation in 4-Hydroxybenzoxazole Formation

The Pinner reaction traditionally refers to the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. slideshare.net These intermediates can be subsequently converted into esters, orthoesters, or amidines. researchgate.netslideshare.net While this reaction is a staple in heterocyclic synthesis, particularly for pyrimidines (the Pinner pyrimidine synthesis), its specific application for the direct formation of 4-hydroxybenzoxazole from corresponding precursors is not detailed in the surveyed literature. The synthesis of 4-hydroxy-substituted benzoxazoles or related carbazoles typically proceeds through other synthetic routes. researchgate.net

Cyclodesulfurization Reactions

Cyclodesulfurization reactions represent a potent strategy for the construction of the benzoxazole nucleus, offering an alternative to the more common condensation of 2-aminophenols with carboxylic acid derivatives. This methodology typically involves the formation of a thiourea or related intermediate from a 2-aminophenol precursor, followed by an intramolecular cyclization that expels a sulfur-containing moiety to yield the desired 2-substituted benzoxazole.

One prominent approach is the oxidative cyclodesulfurization of monothioureas, which are generated in situ from the reaction of 2-aminophenol with isothiocyanates. The subsequent ring closure is often mediated by an oxidizing agent. For instance, potassium periodate has been effectively used to facilitate this transformation, leading to the formation of 2-aminobenzoxazole (B146116) derivatives in high yields. organic-chemistry.org Similarly, iodine has been employed as a mediator in the oxidative cyclodesulfurization for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov A plausible mechanism for the iodine-mediated reaction involves the base-promoted oxidative iodination of the thiourea intermediate. This is followed by a base-promoted cyclization to form a new C-O bond, which subsequently leads to the elimination of elemental sulfur and iodine regeneration, affording the final 2-aminobenzoxazole product. nih.gov

While these examples primarily describe the synthesis of 2-amino derivatives, the underlying principle of cyclodesulfurization is adaptable for accessing other 2-substituted benzoxazoles. By choosing an appropriate isothiocyanate or a related sulfur-containing one-carbon synthon, it is conceivable to introduce a precursor to the carbaldehyde group at the C2 position, which could then be unmasked in a subsequent step.

Table 1: Examples of Cyclodesulfurization Reactions in Benzoxazole Synthesis

| Precursors | Reagent/Mediator | Product Type | Reference |

| 2-Aminophenol, Isothiocyanates | Potassium Periodate | 2-Aminobenzoxazole derivatives | organic-chemistry.org |

| 2-Aminophenol, Phenyl isothiocyanate | I₂ / Base | N-phenyl-1,3-benzoxazol-2-amine | nih.gov |

Chemical Modifications and Derivatization at the C2-Carbaldehyde Position

The aldehyde functionality at the C2 position of the benzoxazole ring is a versatile handle for a wide array of chemical transformations. Its electrophilic nature allows for reactions with various nucleophiles, enabling the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Formation of α,β-Unsaturated Derivatives

The presence of the electron-withdrawing benzoxazole ring system activates the adjacent aldehyde group, making it an excellent substrate for condensation reactions with compounds containing active methylene (B1212753) groups. These reactions, such as the Knoevenagel condensation and the Wittig reaction, are fundamental for carbon-carbon bond formation and the synthesis of α,β-unsaturated derivatives.

In a Knoevenagel condensation, this compound can react with active methylene compounds like malonic acid, ethyl acetoacetate, or monoethyl malonate in the presence of a basic catalyst (e.g., piperidine, pyridine) to yield the corresponding acrylic acid or acrylate derivatives. researchgate.netnih.gov For example, the reaction of a substituted benzoxazole-5-carbaldehyde with monoethyl malonate has been shown to produce ethyl 3-(2-substituted benzoxazol-5-yl) acrylate.

The Wittig reaction provides another powerful route to vinyl-substituted benzoxazoles. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), generated by the deprotonation of a phosphonium salt. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.comwikipedia.org The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry (E/Z) of the resulting double bond. organic-chemistry.org

Table 2: Synthesis of α,β-Unsaturated Derivatives from Benzoxazole Carbaldehydes

| Benzoxazole Aldehyde | Reagent | Reaction Type | Product Class | Reference |

| 2-Substituted benzoxazole-5-carbaldehyde | Monoethyl malonate | Knoevenagel Condensation | Ethyl 3-(benzoxazol-5-yl)acrylate | |

| This compound | Malononitrile | Knoevenagel Condensation | 2-(Benzoxazol-2-ylmethylene)malononitrile | researchgate.netnih.gov |

| This compound | (Triphenylphosphoranylidene)acetonitrile | Wittig Reaction | 3-(Benzoxazol-2-yl)acrylonitrile | organic-chemistry.orgwikipedia.org |

Schiff Base Formation and Related Condensation Products

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The formation of the C=N double bond is a versatile method for introducing a wide range of substituents at the C2-position.

The synthesis of Schiff bases derived from benzoxazole precursors has been reported, highlighting their importance in coordination chemistry and as intermediates for more complex heterocyclic systems. nih.govresearchgate.netmdpi.com For instance, 2-(4'-aminophenyl)benzoxazole has been reacted with various aldehydes to form Schiff bases whose photophysical properties were studied. nih.govresearchgate.net While the starting material is not this compound, this work provides valuable spectroscopic and theoretical insights into the behavior of benzoxazole-containing imines. The reverse reaction, condensing this compound with various primary amines, follows the same fundamental principle to afford a diverse range of N-substituted imines.

Table 3: Examples of Schiff Base Formation from Benzoxazole Derivatives

| Aldehyde Component | Amine Component | Product Type | Reference |

| This compound | Aniline | N-(Benzoxazol-2-ylmethylene)aniline | mdpi.com |

| 4-N,N-Diethylaminobenzaldehyde | 2-(4'-Aminophenyl)benzoxazole | Benzoxazole conjugated Schiff Base | nih.gov |

| Benzaldehyde derivatives | 2-Aminobenzothiazole | Benzothiazole-containing Schiff Base | alayen.edu.iq |

Substitution Reactions and Functional Group Interconversions

The carbaldehyde group at the C2 position is amenable to various functional group interconversions, further expanding the synthetic utility of this compound.

Oxidation: The aldehyde can be readily oxidized to the corresponding Benzooxazole-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate itself, capable of undergoing further reactions such as esterification or amidation to generate another layer of derivatives.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, Benzo[d]oxazol-2-ylmethanol. This is typically accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be used in subsequent reactions, for example, as a precursor for ether synthesis or conversion to a leaving group for nucleophilic substitution.

Indirect Routes and Other Transformations: The synthesis of this compound can also be achieved through the functional group transformation of other C2-substituted precursors. For example, the Sommelet reaction of 2-(chloromethyl)benzoxazole with hexamine, followed by hydrolysis, yields the aldehyde. Similarly, the oxidation of 2-methylbenzoxazole can provide the desired carbaldehyde. These indirect routes highlight the interconvertibility of functional groups at the C2 position.

Table 4: Functional Group Interconversions of the C2-Carbaldehyde Group

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| This compound | KMnO₄ or Ag₂O | Benzooxazole-2-carboxylic acid | Oxidation | |

| This compound | NaBH₄ or LiAlH₄ | Benzo[d]oxazol-2-ylmethanol | Reduction | |

| 2-(Chloromethyl)benzoxazole | Hexamethylenetetramine, H₂O | This compound | Sommelet Reaction |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of benzoxazoles is crucial for optimizing reaction conditions and predicting the outcome of new synthetic strategies. The formation of the benzoxazole ring, a key step in the synthesis of this compound, has been the subject of mechanistic studies, particularly concerning the regioselectivity of the crucial intramolecular cyclization step.

Reaction Mechanism Elucidation (e.g., 5-endo-trig vs. 6-exo-trig cyclization)

The formation of the five-membered oxazole (B20620) ring in the benzoxazole system is a classic example of a 5-exo-trig cyclization, according to Baldwin's rules. scripps.edu The general mechanism for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde involves the initial formation of a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. This cyclization step is a 5-exo-trig process, where the bond-forming atoms are exocyclic to the newly formed five-membered ring, and the electrophilic carbon is trigonal (sp² hybridized). Subsequent dehydration (aromatization) then yields the stable benzoxazole ring system. nih.govmdpi.com

In the context of radical cyclizations, the preference for 5-exo over 6-endo cyclization is a well-established principle, driven by more favorable orbital overlap in the transition state for the formation of the five-membered ring. stackexchange.comnih.gov While the synthesis of benzoxazoles from 2-aminophenols typically proceeds via an ionic mechanism, radical pathways can also be involved, especially in syntheses initiated by photoredox catalysis. researchgate.net In such cases, the regioselectivity of the cyclization of an intermediate radical would be governed by the same stereoelectronic principles. Theoretical studies on related aminyl radicals have shown that the activation barrier for 5-exo cyclization is significantly lower than for the corresponding 6-endo cyclization, explaining the high regioselectivity observed experimentally. nih.gov

Deviations from the favored 5-exo-trig pathway are rare and usually occur only when the substrate is constrained in a way that disfavors the formation of the five-membered ring or when the 6-endo pathway leads to a particularly stable product. stackexchange.com For the vast majority of benzoxazole syntheses, including those leading to this compound, the 5-endo-trig cyclization of the Schiff base intermediate is the operative and highly favored mechanistic pathway. nih.govmdpi.com

Influence of Electronic and Positional Effects of Substituents on Yield and Selectivity

Detailed Research Findings

Research into the synthesis of 2-substituted benzoxazoles, including derivatives closely related to this compound, has elucidated key principles regarding substituent effects. The electronic nature of a group—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position on the aromatic ring of the 2-aminophenol starting material are critical determinants of the reaction's success and yield.

One study focusing on the synthesis of benzoxazole-2-carboxylate derivatives found a distinct pattern related to substituent placement. researchgate.netyyu.edu.tr It was observed that the presence of electron-donating groups at the C-5 position of the 2-aminophenol ring led to an increase in the yield of the cyclized product. researchgate.netyyu.edu.tr Conversely, electron-withdrawing groups were found to enhance the product yield when situated at the C-6 position. researchgate.netyyu.edu.tr This suggests a nuanced interplay between the substituent's electronic effect and its location relative to the reacting amino and hydroxyl groups. The same research noted that strongly deactivating groups, such as a carboxylic acid substituent on the benzene (B151609) ring, can prevent the cyclization from occurring altogether. researchgate.net

Further investigations into the synthesis of 2-substituted benzoxazoles from 2-aminophenols and tertiary amides support the importance of the substituent on the aminophenol moiety. nih.gov These studies showed that 2-aminophenols containing alkyl groups (e.g., methyl, tert-butyl) or halogens (e.g., chlorine, bromine) are well-tolerated, resulting in good to excellent yields of the desired benzoxazole products. nih.gov However, the presence of certain other functional groups, such as amino, sulfonamide, or ester groups on the 2-aminophenol, was found to be detrimental to the reaction. nih.gov

The substituent on the aldehyde precursor also plays a role. In a green synthesis approach to 2-phenylbenzoxazoles, various substituted benzaldehydes were reacted with 2-aminophenol. nih.gov The results indicated that benzaldehydes with either electron-donating substituents (like methoxy) or electron-withdrawing substituents (like chloro) at the para-position could produce the desired products in moderate to good yields. nih.gov The study highlighted that the higher yield obtained with p-chlorobenzaldehyde could be attributed to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon, facilitating the initial reaction with the aminophenol. nih.gov

These findings collectively demonstrate that a careful selection of substituents, considering both their electronic character and position on the reacting scaffolds, is crucial for optimizing the synthesis of the benzoxazole core structure.

Data Tables

The following tables summarize the observed effects of various substituents on the yield of benzoxazole synthesis based on published research findings.

Table 1: Influence of Substituents on the 2-Aminophenol Ring on Benzoxazole Yield

| Substituent Type | Position on Benzene Ring | Specific Group Example(s) | Observed Effect on Yield | Reference(s) |

| Electron-Donating | C-5 | Not specified | Increased | researchgate.netyyu.edu.tr |

| Electron-Withdrawing | C-6 | Not specified | Increased | researchgate.netyyu.edu.tr |

| Electron-Withdrawing | Any | -COOH | Prevents Reaction | researchgate.net |

| Alkyl (Weakly Donating) | Not specified | -CH₃, -C(CH₃)₃ | Good to Excellent Yield | nih.gov |

| Halogen (Withdrawing) | Not specified | -Cl, -Br | Good to Excellent Yield | nih.gov |

| Other | Not specified | -NH₂, -SO₂NHR, -COOR | Detrimental to Reaction | nih.gov |

Table 2: Influence of Substituents on the Benzaldehyde Precursor on Benzoxazole Yield

| Substituent Type | Position on Benzaldehyde Ring | Specific Group Example(s) | Observed Effect on Yield | Reference(s) |

| Electron-Donating | para | -OCH₃ | Moderate to Good | nih.gov |

| Electron-Withdrawing | para | -Cl | Good (Higher than EDG) | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within benzooxazole-2-carbaldehyde.

In the ¹H NMR spectrum, the aromatic protons of the benzoxazole (B165842) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. koreascience.kr The aldehyde proton is highly deshielded and gives a characteristic singlet peak further downfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. oregonstate.edu The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing at a chemical shift of over 200 ppm. oregonstate.edu The aromatic carbons and the carbons of the oxazole (B20620) ring resonate in the range of approximately 110 to 170 ppm. oregonstate.edu

Table 1: Representative NMR Data for Benzooxazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| ¹H (Aldehyde) | 9.5 - 10.5 | Typically a singlet, highly deshielded. |

| ¹³C (Aromatic/Oxazole) | 110 - 170 | Includes quaternary and protonated carbons. |

Note: Specific chemical shifts can vary based on the solvent and the presence of substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques confirm the presence of the key aldehyde and benzoxazole moieties.

The IR spectrum of this compound derivatives typically displays a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group in the region of 1658-1795 cm⁻¹. koreascience.krjrespharm.com The stretching vibrations of the C=N bond within the oxazole ring are observed around 1616-1652 cm⁻¹. koreascience.krjrespharm.com Aromatic C=C stretching bands appear in the 1462-1579 cm⁻¹ range. koreascience.krjrespharm.com The C-O-C stretching of the oxazole ring can be seen around 1135-1152 cm⁻¹. koreascience.kr

Raman spectroscopy provides complementary information, particularly for non-polar bonds. Studies on related benzoxazole structures have utilized Raman spectroscopy to analyze skeletal vibrations and substituent effects. google.com

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1658 - 1795 koreascience.krjrespharm.com |

| Oxazole (C=N) | Stretch | 1616 - 1652 koreascience.krjrespharm.com |

| Aromatic (C=C) | Stretch | 1462 - 1579 koreascience.krjrespharm.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound confirms its molecular weight of 147.13 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common fragmentation pathway for aldehydes is the loss of a hydrogen atom, resulting in an [M-1]⁺ peak, or the loss of the entire CHO group, leading to an [M-29]⁺ peak. libretexts.org For benzoxazole derivatives, fragmentation can also involve the cleavage of the heterocyclic ring. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. jrespharm.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to be chromophoric, absorbing light in the ultraviolet and sometimes the visible region of the electromagnetic spectrum. researchgate.net The UV-Vis spectrum of benzooxazole derivatives typically shows absorption bands arising from π→π* and n→π* electronic transitions within the aromatic and heterocyclic systems. researchgate.net

Studies on related 2-(hydroxyphenyl)benzoxazole derivatives have shown maximum absorption wavelengths (λmax) in the UVA range, between 336 and 374 nm. scielo.br The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the benzoxazole ring system. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For related benzoxazole compounds, single-crystal X-ray diffraction studies have been instrumental in understanding their solid-state packing and intermolecular interactions. researchgate.net For instance, in a zinc complex of 2-amino-5-chlorobenzoxazole, X-ray analysis revealed a distorted tetrahedral geometry around the zinc center with the benzoxazole ligand coordinating through its nitrogen atom. researchgate.net Such studies provide invaluable data for understanding the structure-property relationships of these compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems like atoms and molecules. researchgate.net Calculations are frequently performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) or 6-31G*(d) to achieve a balance between accuracy and computational cost. semanticscholar.orgresearchgate.netnih.govnih.gov

The energetic stability of the molecule is indicated by its total energy, which is a direct output of the optimization calculation. Negative energy values signify the stability of the computed structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole-like Core (Note: Data below is illustrative, based on analyses of related heterocyclic aldehydes and may not represent the exact values for Benzooxazole-2-carbaldehyde.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | ~1.22 - 1.23 | O-C-C | ~124 - 125 |

| C-C (aldehyde) | ~1.47 - 1.48 | C-C-H (aldehyde) | ~119 - 120 |

| C=N (oxazole) | ~1.32 - 1.36 | C-O-C (oxazole) | ~105 - 106 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.orgdergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and a greater ease of charge transfer within the molecule. semanticscholar.orgresearchgate.net

For benzoxazole (B165842) derivatives, the HOMO is typically distributed over the electron-rich benzoxazole ring system, while the LUMO is often localized on the electron-withdrawing substituent, which in this case would be the 2-carbaldehyde group. researchgate.net This separation facilitates intramolecular charge transfer. Studies on various benzoxazole compounds report HOMO-LUMO energy gaps ranging from approximately 3.80 eV to 4.60 eV, suggesting significant chemical reactivity. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) or Mulliken population analyses are used to determine the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. scielo.org.mx Such analyses would likely show a partial positive charge on the carbonyl carbon of the aldehyde and partial negative charges on the oxygen and nitrogen atoms, which are the primary sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Benzoxazole Derivative (Note: These values are illustrative and derived from general findings for related compounds.)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.55 |

Theoretical vibrational spectroscopy is a powerful tool for assigning experimental FT-IR and FT-Raman spectra. esisresearch.orgd-nb.info DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.govesisresearch.org The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the C=N and C-O-C stretching modes of the oxazole (B20620) ring, and various C-H bending and stretching modes of the aromatic system. esisresearch.org In related structures, the C=O stretching vibration of an aldehyde group is a strong band typically observed in the 1660-1680 cm⁻¹ region in Raman and infrared spectra. d-nb.info The C=N stretching mode for benzoxazoles is reported around 1520-1608 cm⁻¹, while the asymmetric and symmetric C-O-C stretches appear near 1145 cm⁻¹ and 1065 cm⁻¹, respectively. esisresearch.org

Table 3: Predicted Vibrational Frequencies for Key Modes in a Benzoxazole-Carbaldehyde System (Note: Frequencies are illustrative, based on studies of analogous compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3050 | Medium |

| C-H Stretch (Aldehyde) | 2860 - 2810 | Weak-Medium |

| C=O Stretch (Aldehyde) | 1680 - 1660 | Strong |

| C=N Stretch (Oxazole) | 1610 - 1520 | Medium-Strong |

The aldehyde group in this compound can rotate around the single bond connecting it to the benzoxazole ring, leading to different spatial arrangements known as conformers or rotamers. d-nb.info Computational studies on similar aromatic aldehydes reveal the presence of at least two stable conformers, often designated as syn and anti, which differ in the orientation of the carbonyl oxygen relative to the heterocyclic ring. d-nb.info These conformers are typically separated by a small energy barrier and may coexist in equilibrium. Theoretical calculations can predict the relative energies of these conformers and the transition state for their interconversion.

The polarity of the molecule is quantified by its dipole moment, which can also be calculated using DFT. researchgate.net The magnitude and direction of the dipole moment are influenced by the molecule's geometry and the charge distribution. Studies on related benzoxazole derivatives show that the introduction of different substituents can significantly alter the dipole moment, which in turn affects properties like solubility and intermolecular interactions. researchgate.netnih.govepstem.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netsemanticscholar.org Benzoxazole derivatives are known to possess a wide range of biological activities, and docking studies help rationalize these activities by identifying potential protein targets. nih.govolemiss.edu

Docking simulations predict the binding affinity, often expressed as a docking score or binding free energy in kcal/mol, with more negative values indicating stronger binding. semanticscholar.org These simulations also reveal the specific binding mode, detailing the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. olemiss.edu

While docking studies for this compound itself are not prominent, research on its derivatives shows significant interactions with various biological targets. For example, substituted benzoxazoles have been docked into the active sites of enzymes like DNA gyrase and Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP). nih.govolemiss.edu In a study involving a benzoxazole derivative targeting PfPNP, the benzoxazole moiety was found to fit into a hydrophobic pocket, forming π-π stacking interactions with tyrosine residues and a hydrogen bond with a crucial aspartate residue. olemiss.edu Such findings suggest that this compound could similarly interact with protein active sites, with its aldehyde group potentially acting as a hydrogen bond acceptor.

Table 4: Representative Molecular Docking Results for Benzoxazole Derivatives with Biological Targets (Note: Data is compiled from studies on various derivatives to illustrate potential interactions.)

| Derivative Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-phenyl-1,3-benzoxazol-2-amine | DNA Gyrase Subunit A (1KZN) | (Not specified, high C-score) | (Not specified) | nih.gov |

| Pleuromutilin-benzoxazole | 50S Ribosome (1XBP) | -7.50 | (Hydrogen bonds observed) | semanticscholar.org |

Elucidation of Enzyme Inhibition Mechanisms

Computational docking studies are instrumental in elucidating the mechanisms by which derivatives of this compound inhibit various enzymes. These studies model the interaction between the small molecule (ligand) and the enzyme's active site, predicting binding conformations and affinities.

Derivatives of this compound have been identified as inhibitors of several key enzymes. For instance, 2-aryl-6-carboxamide benzoxazole derivatives, synthesized from aromatic carboxaldehydes, have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular docking studies revealed that these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov One particularly potent derivative, compound 36 , demonstrated a superior binding affinity for both AChE and BChE compared to the reference drug donepezil. nih.gov Its enhanced activity is attributed to a π-π interaction between its pyrrole (B145914) structure and the Trp84 residue in the AChE active site. nih.gov

Similarly, computational studies on benzoxazole derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors have been conducted. mdpi.com Docking simulations of compound 6 , a derivative synthesized from 4-chlorobenzaldehyde, showed it fits within the VEGFR-2 active site. mdpi.com The stability of this interaction is further explored through molecular dynamics simulations.

In the context of lipase (B570770) inhibition, Schiff bases formed from the condensation of pyrrole-2-carbaldehyde with 2-aminophenol (B121084) derivatives, which are then cyclized to form benzoxazoles, have been studied. researchgate.net Molecular docking was used to examine the interactions of these compounds with the target lipase enzyme, and the in silico results were found to be consistent with the experimental inhibition data. researchgate.net

| Derivative Class | Target Enzyme(s) | Key Computational Findings | Reference |

|---|---|---|---|

| 2-Aryl-6-carboxamide benzoxazoles | AChE, BChE | Binds to CAS and PAS. Compound 36 shows a docking score of -7.29 kcal/mol (AChE) and -6.71 kcal/mol (BChE). Key interaction: π-π stacking with Trp84. | nih.gov |

| Benzoxazole-based VEGFR-2 inhibitors | VEGFR-2 | Compound 6 (derived from 4-chlorobenzaldehyde) fits within the enzyme's active site, forming stable interactions. | mdpi.com |

| Benzoxazol-2-(pyrrol-2-yl) derivatives | Lipase | Docking results correlate well with experimental lipase inhibition effects. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Influence

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-enzyme complex and the influence of the surrounding solvent over time. These simulations model the atomic movements, confirming the stability of binding modes predicted by docking and revealing conformational changes.

For the highly potent cholinesterase inhibitor, compound 36 , MD simulations were performed for 100 nanoseconds. The results showed that the compound remains stable within the active sites of both AChE and BChE, with average Root Mean Square Deviation (RMSD) values of 1.98 Å and 2.2 Å, respectively. nih.gov The simulation for the BChE complex revealed that the ligand's conformation shifts after approximately 15 ns, leading to an interaction with the Asp70 residue, which contributes to its stable binding. nih.gov

In the study of VEGFR-2 inhibitors, MD simulations of compound 6 complexed with the enzyme indicated a reduction in the Solvent Accessible Surface Area (SASA), suggesting the formation of a stable and compact complex. mdpi.com The simulation also highlighted that the complex is stabilized by up to four hydrogen bonds. mdpi.com

Theoretical studies on bis(benzoxazole)-based overcrowded alkenes have used MD simulations to explore complex molecular motions, such as photochemical E-Z isomerization and subsequent thermal helix inversion. diva-portal.org These simulations, combined with DFT calculations, elucidated multiple reaction pathways involving single-bond rotations, demonstrating the intricate dynamic behavior of benzoxazole-containing molecular systems. diva-portal.org

| Derivative/System | Target/System | Simulation Time | Key MD Findings | Reference |

|---|---|---|---|---|

| Compound 36 (AChE inhibitor) | AChE & BChE | 100 ns | Stable binding with average RMSD of 1.98 Å (AChE) and 2.2 Å (BChE). Conformational changes lead to key interactions with Asp70 in BChE. | nih.gov |

| Compound 6 (VEGFR-2 inhibitor) | VEGFR-2 | Not Specified | Reduced SASA values indicate complex stability. Up to four hydrogen bonds stabilize the interaction. | mdpi.com |

| Bis(benzoxazole)-based alkene | Photochemical Isomerization | Not Specified | Revealed directional E-Z isomerization and multiple pathways for thermal helix inversion and single-bond rotations. | diva-portal.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical descriptors, QSAR models can predict the activity of new compounds and guide lead optimization.

QSAR analyses have been performed on several series of benzoxazole derivatives to understand the structural requirements for their antimicrobial and anticancer activities. A 2D-QSAR study on 2,5-disubstituted benzoxazoles against methicillin-resistant Staphylococcus aureus (MRSA) was conducted using multivariable regression analysis to determine the contribution of different substituents to the inhibitory activity. researchgate.net

For a series of 2-benzoxazolyl hydrazone derivatives, QSAR studies revealed that their antitumor activity is linked to specific physicochemical properties. researchgate.net The analysis indicated that the biological activity could be improved by incorporating specific hydrophobic substituents and electron-donating groups near the hydrazone moiety. researchgate.net Furthermore, descriptors related to the potential energy of the molecules suggested that the flexibility of rotatable bonds is crucial for interaction with the biological target. researchgate.net The models also highlighted that the formation of an intramolecular hydrogen bond significantly impacts the pharmacological activity. researchgate.net

Another study on 2-(2-arylphenyl)benzoxazoles as selective COX-2 inhibitors also employed 3D-QSAR to understand their anti-inflammatory action. acs.org These models help in visualizing the favorable and unfavorable regions for steric and electrostatic interactions, providing a roadmap for designing derivatives with enhanced potency and selectivity. acs.org

| Derivative Series | Biological Activity | Key QSAR Findings | Reference |

|---|---|---|---|

| 2,5-Disubstituted benzoxazoles | Antibacterial (MRSA) | Activity contributions of substituents were determined via multivariable regression for lead optimization. | researchgate.net |

| 2-Benzoxazolyl hydrazones | Antitumor | Activity is improved by hydrophobic and electron-donating groups near the hydrazone. Bond flexibility and intramolecular hydrogen bonds are important. | researchgate.net |

| 2-(2-Arylphenyl)benzoxazoles | Anti-inflammatory (COX-2) | 3D-QSAR models identified structural requirements for selective COX-2 inhibition. | acs.org |

Applications in Advanced Chemical and Biological Research

Medicinal Chemistry and Drug Discovery Research

The benzooxazole nucleus is a versatile foundation for the development of new therapeutic agents. wisdomlib.orginnovareacademics.in Its derivatives have been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and antifungal activities. smolecule.comjrespharm.comnih.gov The inherent reactivity of the aldehyde group in benzooxazole-2-carbaldehyde makes it a valuable intermediate for synthesizing more complex and potent molecules. smolecule.comtsijournals.com

Anticancer Activity and Mechanisms of Action

Derivatives of benzooxazole have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects, interactions with key metabolic pathways, and ability to induce programmed cell death. wisdomlib.orginnovareacademics.injrespharm.comnih.gov

Numerous studies have evaluated the cytotoxic effects of benzooxazole derivatives against various cancer cell lines. For instance, new 2-substituted benzooxazole derivatives have been screened for their in-vitro anti-proliferative activities against MCF-7 (human breast adenocarcinoma cell line) and MDA-MB-231 (human breast cancer cell line). nih.gov

Research has shown that certain benzooxazole derivatives exhibit potent cytotoxic activity against MDA-MB-231 cancer cells. nih.gov In some cases, the triple-negative MDA-MB-231 cells showed greater sensitivity to treatment than the MCF-7 cells. walshmedicalmedia.com For example, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones, when tested on MDA-MB-231 cells, showed significant anti-Triple-Negative Breast Cancer (TNBC) activity, with one compound exhibiting an IC50 value of 17.2 ± 0.4 nM. researchgate.net

The cytotoxic effects are often dose- and time-dependent. waocp.org Some benzooxazole-based hydrazone derivatives have shown notable and selective anticancer activity against C6 rat glioma cells, with one biphenyl-substituted compound having an IC50 value of 4.30±0.28 µg/mL. jrespharm.com Similarly, certain pyrimidine-based hydrazones exhibited significant growth inhibition on both MCF-7 and MDA-MB-231 cells, with IC50 values ranging from 0.87 µM to 12.91 µM and 1.75 µM to 9.46 µM, respectively. researchgate.net

Table 1: Cytotoxic Activity of Selected Benzooxazole Derivatives

| Compound Type | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Biphenyl-substituted hydrazone | C6 rat glioma | 4.30±0.28 µg/mL | jrespharm.com |

| N-benzyl indole-3-carboxaldehyde-based hydrazone | MDA-MB-231 | 17.2 ± 0.4 nM | researchgate.net |

| Pyrimidine-based hydrazone | MCF-7 | 0.87 μM - 12.91 μM | researchgate.net |

| Pyrimidine-based hydrazone | MDA-MB-231 | 1.75 μM - 9.46 μM | researchgate.net |

| Simvastatin | MCF-7 | 8.9 μM | waocp.org |

| Simvastatin | MDA-MB-231 | 4.5 μM | waocp.org |

A key mechanism of action for many benzooxazole derivatives is their ability to inhibit crucial enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and topoisomerase II. wisdomlib.orginnovareacademics.inderpharmachemica.comesisresearch.org

Cyclooxygenase (COX) Inhibition: COX-2 is an inducible enzyme often overexpressed in inflammatory cells and cancerous tissues. derpharmachemica.com Consequently, selective COX-2 inhibitors are being developed as anti-inflammatory and anticancer agents. derpharmachemica.comnih.gov Several series of benzooxazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. derpharmachemica.comresearchgate.netindexcopernicus.com For example, methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives have shown high selectivity towards COX-2 over COX-1. derpharmachemica.com In some instances, these compounds were found to be hundreds of times more selective for COX-2. derpharmachemica.com The introduction of a pyrazolone (B3327878) ring to a benzoxazole (B165842) scaffold has also been shown to increase COX-2 inhibition and anticancer activity. nih.govmdpi.com

Topoisomerase II Inhibition: Eukaryotic DNA topoisomerase II is a nuclear enzyme essential for DNA replication and is a target for several anticancer drugs. esisresearch.org Certain fused heterocyclic compounds, including benzooxazole derivatives, have been identified as potent inhibitors of eukaryotic DNA topoisomerase II. innovareacademics.inesisresearch.orgnih.govresearchgate.net Studies have shown that compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibit significant topoisomerase II inhibitory activity, with IC50 values of 22.3 µM and 17.4 µM, respectively, demonstrating higher potency than the reference drug etoposide. innovareacademics.inindexcopernicus.comnih.gov

Table 2: Enzyme Inhibitory Activity of Benzooxazole Derivatives

| Derivative Class | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 | High selectivity for COX-2 over COX-1; up to 465-fold selectivity. | derpharmachemica.com |

| Benzoxazole-Pyrazolone Hybrids | COX-2 | Increased COX-2 inhibition and anticancer activity. | nih.govmdpi.com |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | IC50 value of 22.3 µM, more potent than etoposide. | innovareacademics.innih.gov |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | IC50 value of 17.4 µM, more potent than etoposide. | innovareacademics.innih.gov |

| 6-nitro-2-(2-methoxyphenyl)benzoxazole | Topoisomerase II | More active than etoposide. | researchgate.net |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Benzooxazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms. nih.govnih.gov One of the main pathways involves the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govresearchgate.netmdpi.com

Research has demonstrated that certain benzooxazole derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby promoting cell death. nih.govresearchgate.netnih.gov For example, treatment of HepG2 cells with a potent benzooxazole derivative led to a 2.12-fold decrease in Bcl-2 concentration and a 3.40-fold increase in BAX concentration. nih.gov This shift in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction. nih.gov

Furthermore, these compounds can activate caspases, a family of cysteine proteases that execute the apoptotic process. nih.govresearchgate.net Studies have shown that treatment with specific benzooxazole derivatives leads to a significant increase in the levels of caspase-3 and caspase-9. nih.govresearchgate.netcyprusjmedsci.com For instance, some compounds increased caspase-3 levels by as much as 6 to 8-fold in HCT-116 cells. researchgate.net The induction of apoptosis is often accompanied by cell cycle arrest, typically at the G2/M or pre-G1 phase. nih.govresearchgate.net

Molecular docking studies are increasingly used to understand the interaction between small molecules and their biological targets. In the context of anticancer research, the protein receptor 2A91 has been used to elucidate the potential anticancer activity of newly synthesized compounds. dp.techresearchgate.net By examining the binding affinities of benzooxazole derivatives to this receptor, researchers can gain insights into their mechanism of action and predict their potential as anticancer agents. researchgate.netresearchgate.net These in-silico studies, when correlated with biological screening data, provide a more comprehensive understanding of the structure-activity relationship of these compounds. researchgate.net

Antimicrobial and Antifungal Research

The benzooxazole scaffold is also a cornerstone in the search for new antimicrobial and antifungal agents. wisdomlib.orgnih.govtsijournals.com Derivatives of benzooxazole have demonstrated activity against a range of bacterial and fungal strains. wisdomlib.orgtsijournals.comresearchgate.netcbijournal.com

The antimicrobial efficacy of these compounds is often evaluated using methods like the disc diffusion technique against bacteria such as Staphylococcus aureus. wisdomlib.orgresearchgate.net Some studies have shown that certain benzooxazole derivatives, such as Benzooxazole-2-carboxylic acid, exhibit high antimicrobial activity. wisdomlib.orgresearchgate.net The introduction of different substituents onto the benzooxazole ring can significantly influence the antimicrobial potency. tsijournals.comtsijournals.com

In the realm of antifungal research, benzooxazole derivatives have shown promise against Candida species, including strains resistant to commonly used azole antifungals. nih.gov The mechanism of antifungal action can involve the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, and permeabilizing the fungal membrane. nih.gov Some 2-mercaptobenzoxazole (B50546) derivatives, for instance, have been found to be active against Candida spp. cbijournal.comnih.gov

Table 3: Antimicrobial and Antifungal Activity of Benzooxazole Derivatives

| Compound/Derivative | Target Organism | Activity/Finding | Source |

|---|---|---|---|

| Benzooxazole-2-carboxylic acid | Staphylococcus aureus | Highest antimicrobial activity in a tested series. | wisdomlib.orgresearchgate.net |

| 2-Mercaptobenzoxazole derivatives | Candida spp. | Active against various Candida species. | cbijournal.comnih.gov |

| Various 2-substituted benzoxazoles | Bacteria and Fungi | Broad-spectrum antimicrobial activity. | tsijournals.comtsijournals.comresearchgate.net |

Advancements in the Application of this compound in Chemical and Biological Research

This compound and its derivatives are recognized for their wide-ranging pharmacological potential. This article explores the compound's efficacy against various pathogens and its role in mediating inflammatory responses, as well as its antiviral and antioxidant properties.

Antimicrobial and Antifungal Efficacy

The benzoxazole nucleus is a cornerstone in the development of new antimicrobial agents due to the increasing prevalence of multidrug-resistant bacteria. innovareacademics.in

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of benzooxazole have demonstrated significant antibacterial capabilities. For instance, certain 2-substituted benzoxazole derivatives have shown potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. tsijournals.comnih.gov The antibacterial action of these compounds is often linked to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govresearchgate.net

Notably, some 2-benzyl substituted benzoxazole derivatives have been identified as inhibitors of DNA topoisomerase II, displaying significant efficacy. nih.gov The introduction of different substituents on the benzoxazole ring can modulate the antibacterial activity. For example, 2-amino phenyl benzoxazole derivatives have shown higher antibacterial potential than their 2-phenyl benzoxazole counterparts. nih.gov

Interactive Table: Antibacterial Activity of Benzooxazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazoles | Staphylococcus aureus | Potent | tsijournals.comnih.gov |

| 2-Substituted Benzoxazoles | Bacillus subtilis | Potent | tsijournals.com |

| 2-Substituted Benzoxazoles | Escherichia coli | Potent | tsijournals.comnih.gov |

| 2-Amino Phenyl Benzoxazoles | Staphylococcus aureus | High | nih.gov |

Antifungal Properties

The benzoxazole scaffold is also crucial in the synthesis of new antifungal agents. nih.gov Derivatives have shown considerable activity against various fungal species, including Candida albicans and Aspergillus niger. tsijournals.comnih.gov The antifungal mechanism of some benzoxazole derivatives involves the perturbation of total sterol content in fungal cells and the inhibition of membrane transport processes. nih.gov

Research has shown that 2-mercaptobenzoxazole derivatives and those with a phenacyl or halogen-phenacyl group exhibit notable antifungal properties. nih.gov Furthermore, some benzoxazole amides have been evaluated for their activity against Malassezia furfur. indexcopernicus.com

DNA Gyrase Inhibition Studies

DNA gyrase, a type II topoisomerase present in bacteria but absent in higher eukaryotes, is a prime target for antibacterial drugs. nih.gov Benzoxazole derivatives have been investigated as potential DNA gyrase inhibitors. nih.govresearchgate.net Molecular docking studies suggest that the antibacterial activity of these compounds can be directly linked to their ability to inhibit this enzyme. nih.govresearchgate.net This inhibitory action disrupts the bacterial DNA replication process, leading to cell death. The development of benzoxazole-based DNA gyrase inhibitors represents a promising strategy for combating bacterial resistance. nih.gov

Antimycobacterial Activity

Certain benzoxazole derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity. indexcopernicus.com For example, 2-benzylsulfanyl derivatives of benzoxazole have shown notable activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and non-tuberculous mycobacteria. indexcopernicus.com

Anti-inflammatory and Analgesic Properties

Benzoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. tsijournals.comijpsr.com The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. innovareacademics.inacs.org Selective inhibition of COX-2 is a desirable trait as it is associated with the therapeutic anti-inflammatory and analgesic effects, while avoiding the gastrointestinal side effects linked to COX-1 inhibition. innovareacademics.innih.gov

Studies have shown that certain 2-(2-arylphenyl)benzoxazoles are selective ligands for COX-2, with some compounds exhibiting in vivo anti-inflammatory potency comparable or even superior to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac. acs.org Additionally, some benzoxazole derivatives have demonstrated good analgesic activity in acetic acid-induced writhing tests in animal models. ijpsr.com

Antiviral Activity

The benzoxazole scaffold has been explored for the development of antiviral agents. mdpi.comresearchgate.net While some benzoxazole derivatives have shown a reduction in potency in certain antiviral assays, others have been identified as having potential. nih.gov For instance, benzoxazole-containing compounds have been investigated for their activity against various viruses, with some demonstrating inhibitory effects. researchgate.net The structural diversity of benzoxazole derivatives allows for modifications that could lead to the development of potent antiviral drugs. mdpi.com

Antioxidant Activity

Benzoxazole derivatives have also been recognized for their antioxidant properties. researchgate.netmdpi.com The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals. mdpi.com Studies have shown that some benzoxazole analogs possess significant antioxidant activity. mdpi.com The introduction of specific functional groups, such as a 2,4-dihydroxyphenyl moiety, can enhance the antioxidant capacity of these compounds. mdpi.com

Enzyme Inhibitor Development (General)

The benzooxazole ring system is a prominent feature in medicinal chemistry, recognized for its role in a wide spectrum of pharmacologically active agents. nih.gov The functionalization at the 2-position, in particular with a carbaldehyde group, provides a versatile handle for synthesizing a diverse library of derivatives targeting various enzymes.

Research has demonstrated that derivatives of benzooxazole can act as potent inhibitors for several classes of enzymes. For instance, certain 2-phenylbenzo[d]oxazole-7-carbaldehyde (B3236855) derivatives have shown significant tyrosinase inhibitory activity, which is crucial for addressing hyperpigmentation disorders. These compounds can chelate copper ions within the enzyme's active site, thereby disrupting melanin (B1238610) synthesis. Another example includes the inhibition of Sortase A in Staphylococcus aureus, where the formyl group of the benzoxazole derivative enhances hydrogen bonding with key residues in the enzyme's active site, disrupting bacterial adhesion. vulcanchem.com

Furthermore, derivatives incorporating the benzoxazole structure have been developed as inhibitors for cyclooxygenase (COX-1 and COX-2) enzymes and mTOR, a critical signaling protein in cancer progression. researchgate.net Other studies have successfully synthesized benzoxazole derivatives that exhibit promising inhibitory activity against the α-glucosidase enzyme, with some compounds showing greater potency than the reference drug Acarbose. researchgate.net The development of these inhibitors often involves multi-step synthesis, starting from precursors like 2-aminophenol (B121084), which are cyclized to form the core benzoxazole ring that is subsequently functionalized. nih.gov This strategic approach allows for the creation of compounds targeting enzymes implicated in cancer, inflammation, diabetes, and infectious diseases. researchgate.netresearchgate.netmdpi.com

Cholesterol Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). scielo.br Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels, which is associated with a reduced risk of atherosclerosis. bjcardio.co.ukresearchgate.net The benzooxazole scaffold has been central to the design of potent CETP inhibitors.

Initial high-throughput screening identified 2-arylbenzoxazoles as a promising class of CETP inhibitors. nih.gov This led to extensive research focused on optimizing this scaffold. A key development was a new class of 2-(4-carbonylphenyl)benzoxazoles. nih.gov Structure-activity relationship (SAR) studies on this series involved modifying the C-7 position of the benzoxazole ring and the terminal pyridine (B92270) ring to enhance both potency and the in vivo efficacy of raising HDL cholesterol. nih.gov These efforts culminated in the discovery of specific benzoxazole compounds that demonstrated significant increases in HDL levels in transgenic mouse models. researchgate.netnih.gov The mechanism of these inhibitors involves binding to a hydrophobic tunnel within the CETP molecule, blocking the transfer of cholesteryl esters. scielo.br

| Compound Series | Modification Strategy | Impact on CETP Inhibition | Reference |

| 2-Arylbenzoxazoles | Array synthesis of A- and B-rings | Identification of initial hits and optimization of potency. | nih.gov |

| 2-(4-carbonylphenyl)benzoxazoles | SAR at C-7 and terminal pyridine ring | Optimized potency and HDL-raising efficacy. | nih.gov |

| 2-Arylbenzoxazoles | Replacement of 4-piperidinyloxy moiety | Provided a more synthetically tractable lead with good pharmacokinetic properties. | researchgate.net |

| Oxoacetamido-benzamides | Glide docking and pharmacophore mapping | Identified compounds with high inhibitory activity (IC50 in the low micromolar range) driven by hydrophobic interactions. | scielo.br |

Prodrug Design and Development

Prodrug design is a well-established strategy in pharmaceutical development to overcome undesirable properties of a pharmacologically active agent, such as poor solubility or an inability to cross cell membranes. igntu.ac.in The this compound structure is amenable to a prodrug approach. The aldehyde functional group is chemically reactive and can be temporarily masked with a "promoiety." This creates an inactive precursor that can be converted into the active drug within the body, either through enzymatic or chemical means. igntu.ac.in